molecular formula C8H9NaO3S B7827482 sodium;(3-methylphenyl)methanesulfonate

sodium;(3-methylphenyl)methanesulfonate

Cat. No.: B7827482
M. Wt: 208.21 g/mol
InChI Key: AQAMPWVXFRSBIP-UHFFFAOYSA-M
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Description

Sodium (3-methylphenyl)methanesulfonate is an organic compound with the molecular formula C8H11NaO3S. It is a sodium salt of methanesulfonic acid, where the sulfonate group is attached to a 3-methylphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium (3-methylphenyl)methanesulfonate can be synthesized through the sulfonation of 3-methylphenylmethanol with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, and the product is isolated by crystallization or extraction .

Industrial Production Methods

In industrial settings, the production of sodium (3-methylphenyl)methanesulfonate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and filtration to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (3-methylphenyl)methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .

Scientific Research Applications

Sodium (3-methylphenyl)methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (3-methylphenyl)methanesulfonate involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophiles in the target molecules. This interaction can lead to the modification of the target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (3-methylphenyl)methanesulfonate is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other sulfonate compounds may not be effective .

Properties

IUPAC Name

sodium;(3-methylphenyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAMPWVXFRSBIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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